molecular formula C20H14N2O3S B2600537 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 1704638-27-6

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No.: B2600537
CAS No.: 1704638-27-6
M. Wt: 362.4
InChI Key: GNJIWCZEVMLWEP-UHFFFAOYSA-N
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Description

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable pyridine derivative.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a similar coupling reaction or via direct functionalization.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo substitution reactions, particularly on the pyridine and thiophene rings, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, organometallic compounds, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-4H-chromene-2-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of a chromene core with both pyridine and thiophene rings. This structural arrangement can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-oxo-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c23-17-8-19(25-18-4-2-1-3-16(17)18)20(24)22-10-13-7-15(11-21-9-13)14-5-6-26-12-14/h1-9,11-12H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJIWCZEVMLWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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